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molecular formula C11H9F3O B8443327 6-Methoxy-3-(trifluoromethyl)indene

6-Methoxy-3-(trifluoromethyl)indene

Cat. No. B8443327
M. Wt: 214.18 g/mol
InChI Key: YGWKKAHSNMDTQU-UHFFFAOYSA-N
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Patent
US06506775B1

Procedure details

To a stirred Compound 62(850 mg, 3.66 mmol) was added PBr3(9.90 g, 36.6 mmol) with ice-cooling. The reaction mixture was stirred at 80° C. for 6 h. The mixture was diluted with water with ice-cooling and extracted with CH2Cl2. The combined solution was washed with sat. NaHCO3 and brine, dried(MgSO4) and concentrated in vacuo to give crude product as a yellow oil. The crude product was purified by column chromatography on silica gel with hexane-ethyl acetate(50:1-40:1) to give Compound 63(727 mg, 93%) as a yellow oil.
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
O[C:2]1([C:13]([F:16])([F:15])[F:14])[C:10]2[C:5](=[CH:6][C:7]([O:11][CH3:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.P(Br)(Br)Br>O>[CH3:12][O:11][C:7]1[CH:6]=[C:5]2[C:10]([C:2]([C:13]([F:14])([F:15])[F:16])=[CH:3][CH2:4]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
OC1(CCC2=CC(=CC=C12)OC)C(F)(F)F
Name
Quantity
9.9 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined solution was washed with sat. NaHCO3 and brine, dried(MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel with hexane-ethyl acetate(50:1-40:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C2C(=CCC2=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 727 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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